(E)-N,N'-dicyclohexylcarbamimidoyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
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Overview
Description
(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[de]isoquinolin-2-yl moiety and the subsequent attachment of the butanoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)benzoic acid
- 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)butanoic acid methyl ester
- 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)propanoic acid
Uniqueness
(N,N’-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O4/c33-25(36-29(30-21-12-3-1-4-13-21)31-22-14-5-2-6-15-22)18-9-19-32-27(34)23-16-7-10-20-11-8-17-24(26(20)23)28(32)35/h7-8,10-11,16-17,21-22H,1-6,9,12-15,18-19H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZZHLOBAZNQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)OC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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